![molecular formula C15H25N5O3S B5507490 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine" often involves multi-step chemical reactions including reductive amination, amide hydrolysis, and N-alkylation processes. These methods are employed to construct the piperazine and pyrazole components, critical to the molecule's structure and function (Yang Fang-wei, 2013).
Molecular Structure Analysis
The structural analysis of related compounds often includes advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the arrangement of atoms and the presence of specific functional groups within the molecule, providing insights into its potential interactions and reactivity. For example, studies have employed these techniques to elucidate the structure of novel piperazine derivatives, highlighting the importance of specific substituents and their positions on the core piperazine ring (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine-based compounds, including those with pyrazole substituents, are known to participate in various chemical reactions, offering diverse pharmacological properties. These reactions can significantly affect their binding affinity to different receptors and influence their biological activity. For instance, modifications on the piperazine or pyrazole moieties can lead to compounds with potent receptor binding properties, as demonstrated in receptor binding assays (Li Gu-ca, 2014).
Scientific Research Applications
G Protein-Biased Dopaminergics Development
The synthesis of dopaminergic ligands with a pyrazolo[1,5-a]pyridine substructure, including those related to the specified chemical structure, demonstrates the potential for developing novel therapeutics targeting dopamine D2 receptors. These compounds are designed to favor activation of G proteins over β-arrestin recruitment, showing promise in antipsychotic activity and elucidating complex structure-functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).
Alzheimer's Disease Research
Derivatives structurally similar to "1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine" have been explored for their potential in Alzheimer's disease treatment. Specific compounds demonstrated selective and potent acetylcholinesterase (AChE) inhibitory activity, as well as inhibition of amyloid β aggregation, which are critical pathological markers of Alzheimer's disease. These findings highlight the therapeutic potential of such compounds in neurodegenerative disease management (Umar et al., 2019).
Cancer Research
Piperazine derivatives, structurally akin to the compound , have been identified as differentiating agents in human leukemic cells, showcasing their potential as antineoplastic agents. The differentiation activity of these compounds on tumor cells indicates a promising avenue for cancer treatment, with specific derivatives exhibiting significant effects without inducing notable toxicity in mice (Gillet et al., 1997).
Catalysis and Synthetic Chemistry
Piperazine has been utilized as an efficient catalyst for the synthesis of diverse functionalized compounds, including 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium. This underscores the versatility and environmental friendliness of piperazine-based catalysts in facilitating chemical reactions, thus broadening the scope of its application in synthetic organic chemistry (Yousefi et al., 2018).
Future Directions
properties
IUPAC Name |
2-pyrazol-1-yl-1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3S/c1-2-14(20-9-5-6-16-20)15(21)17-10-12-19(13-11-17)24(22,23)18-7-3-4-8-18/h5-6,9,14H,2-4,7-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOCWFPLNCQVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine |
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